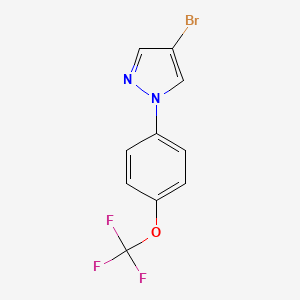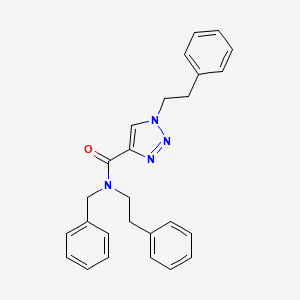![molecular formula C17H15FN2O2 B6051955 1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B6051955.png)
1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a hydroxyphenyl group, and a dihydropyrazolyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multiple steps, including the formation of the dihydropyrazole ring and the introduction of the fluorophenyl and hydroxyphenyl groups. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the dihydropyrazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone can be compared with other similar compounds, such as:
1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone: This compound shares the fluorophenyl and hydroxyphenyl groups but lacks the dihydropyrazole ring, making it less complex and potentially less active in certain biological assays.
Ethanone, 2-(3-fluorophenyl)-1-(2-hydroxyphenyl): Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[3-(2-fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-16(12-6-2-4-8-14(12)18)10-15(19-20)13-7-3-5-9-17(13)22/h2-9,16,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYJAWLXEKUKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B6051884.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6051894.png)

![1-[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine](/img/structure/B6051906.png)
![1-[(3-Fluorophenyl)methyl]-4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B6051918.png)
![9-[2-[(4-fluorophenyl)methoxy]phenyl]-10-methyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione](/img/structure/B6051923.png)
![N-[[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyloxolan-3-amine](/img/structure/B6051926.png)

![3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6051944.png)
![[1-[3-(2-chlorophenyl)propanoyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6051962.png)
![N-(2-fluorobenzyl)-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B6051975.png)
![2-[(3-Bromophenyl)methoxy]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B6051979.png)

